Acide (2R,4R)-1-tert-butoxycarbonyl-4-hydroxypiperidine-2-carboxylique

Vue d'ensemble

Description

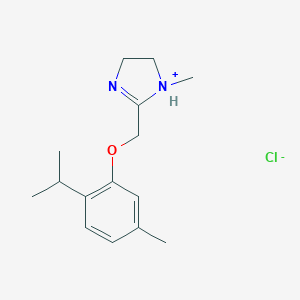

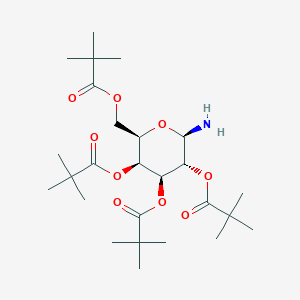

what is '(2R,4R)-1-tert-Butoxycarbonyl-4-hydroxypiperidine-2-carboxylic acid'? (2R,4R)-1-tert-Butoxycarbonyl-4-hydroxypiperidine-2-carboxylic acid is a chemical compound used in organic synthesis as a reagent. It is used to protect the hydroxyl group of a compound, making it more stable and preventing it from reacting with other molecules. the use of '(2R,4R)-1-tert-Butoxycarbonyl-4-hydroxypiperidine-2-carboxylic acid' (2R,4R)-1-tert-Butoxycarbonyl-4-hydroxypiperidine-2-carboxylic acid is used as an intermediate in the synthesis of a variety of compounds, including drugs, agrochemicals, and natural products. It can be used in the preparation of enantiomerically pure β-amino acids, as well as in the synthesis of a variety of other compounds, such as peptides and peptidomimetics. It is also used in the synthesis of aminocyclopropanes, which are potential intermediates in the synthesis of other compounds. the chemistry of '(2R,4R)-1-tert-Butoxycarbonyl-4-hydroxypiperidine-2-carboxylic acid' (2R,4R)-1-tert-Butoxycarbonyl-4-hydroxypiperidine-2-carboxylic acid is an organic compound that contains a carboxylic acid group, a tert-butoxycarbonyl group, and a hydroxypiperidine group. It is a white solid that is soluble in organic solvents. The chemistry of this compound involves the use of acid-base reactions to form salts, esters, and amides. The carboxylic acid group can be protonated to form a carboxylate anion, which can then be reacted with an amine to form an amide. The tert-butoxycarbonyl group can be removed by hydrolysis to form an alcohol, which can then be reacted with a carboxylic acid to form an ester. Finally, the hydroxypiperidine group can be protonated to form a piperidine cation, which can then be reacted with an amine to form a piperidine amide. the biochemical/physical effects of '(2R,4R)-1-tert-Butoxycarbonyl-4-hydroxypiperidine-2-carboxylic acid' The (2R,4R)-1-tert-Butoxycarbonyl-4-hydroxypiperidine-2-carboxylic acid is a type of organic acid that can have a variety of biochemical and physical effects. It is an intermediate in the synthesis of pharmaceuticals, so it can act as an inhibitor of certain enzymes or as a substrate for other enzymes. It can also bind to proteins, altering their structure and function. Physically, it can act as an acid, increasing the acidity of a solution and altering the pH balance. the benefits of '(2R,4R)-1-tert-Butoxycarbonyl-4-hydroxypiperidine-2-carboxylic acid' The (2R,4R)-1-tert-Butoxycarbonyl-4-hydroxypiperidine-2-carboxylic acid can be used as an intermediate in the synthesis of various pharmaceutical compounds. It is also used as a starting material for the synthesis of various derivatives of piperidine. The acid can also be used as a chiral auxiliary in asymmetric synthesis, and it can be used as a catalyst in a variety of organic reactions. The acid can also be used as an inhibitor of enzymes, and it can be used to control the rate of reactions. Additionally, the acid can be used to stabilize and control the pH of solutions. the related research of '(2R,4R)-1-tert-Butoxycarbonyl-4-hydroxypiperidine-2-carboxylic acid' Research related to (2R,4R)-1-tert-Butoxycarbonyl-4-hydroxypiperidine-2-carboxylic acid includes studies on its synthesis, biological activity, and applications. Synthesis: Researchers have developed several methods for the synthesis of (2R,4R)-1-tert-Butoxycarbonyl-4-hydroxypiperidine-2-carboxylic acid, including a one-pot reaction, a three-step synthesis, and an asymmetric synthesis. Biological Activity: Studies have shown that (2R,4R)-1-tert-Butoxycarbonyl-4-hydroxypiperidine-2-carboxylic acid has anti-inflammatory and anti-cancer properties. It has also been studied for its potential to inhibit the growth of certain bacteria and fungi. Applications: (2R,4R)-1-tert-Butoxycarbonyl-4-hydroxypiperidine-2-carboxylic acid has been used as a starting material in the synthesis of several biologically active compounds, including drugs and peptides. It has also been used in the synthesis of polymers materials and as a stabilizing agent in the preparation of pharmaceuticals.

Applications De Recherche Scientifique

Synthèse de composés pharmaceutiques

Ce composé est utilisé comme intermédiaire dans la synthèse de divers agents pharmaceutiques. Sa structure est essentielle à la formation de molécules complexes qui sont actives dans le système nerveux central, telles que les agonistes sélectifs des récepteurs métabotropiques du glutamate de groupe II (mGluRs) . Ces composés ont des applications potentielles dans le traitement de troubles neurologiques comme la schizophrénie et l'anxiété.

Synthèse de dendrimères

Les dendrimères sont des polymères ramifiés de manière très complexe, en forme d'étoile, qui ont des applications potentielles dans l'administration de médicaments, le diagnostic et la catalyse. Ce composé peut être utilisé comme molécule de base ou unité de ramification dans la synthèse de dendrimères .

Propriétés

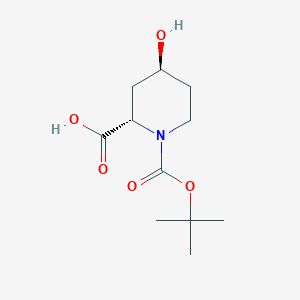

IUPAC Name |

(2R,4R)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-11(2,3)17-10(16)12-5-4-7(13)6-8(12)9(14)15/h7-8,13H,4-6H2,1-3H3,(H,14,15)/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCAZZUFIDGXTDA-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H](C[C@@H]1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[2-(Methylamino)ethyl]-1,3-benzothiazole-2,4-diol](/img/structure/B8319.png)

![(1S,3R,5Z)-5-[(2E)-2-[(1S,3aS,7aR)-1-[(E,2R)-6-hydroxy-5,5,6-trimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B8334.png)